2-Fluoro-6-(2-methoxyethoxy)aniline
Overview
Description
2-Fluoro-6-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C9H12FNO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom and a 2-methoxyethoxy group.
Preparation Methods
The synthesis of 2-Fluoro-6-(2-methoxyethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with an amine group. This can be done using a palladium-catalyzed amination reaction. Another method involves the reduction of a nitroarene intermediate to form the aniline derivative .
Industrial production methods often involve the use of high-temperature and high-pressure conditions to facilitate the reaction. For example, the ortho-alkylation of aniline derivatives using triethyl aluminum as a catalyst can be employed to produce the desired compound .
Chemical Reactions Analysis
2-Fluoro-6-(2-methoxyethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitroarene intermediates to the aniline derivative using reducing agents like hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-6-(2-methoxyethoxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound can be used in the development of fluorescent probes for biological imaging due to its potential to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The fluorine atom and methoxyethoxy group can influence the compound’s binding affinity to enzymes and receptors. This can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Fluoro-6-(2-methoxyethoxy)aniline can be compared with other similar compounds, such as:
2-Fluoroaniline: Lacks the methoxyethoxy group, making it less versatile in certain applications.
6-Methoxyethoxyaniline: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
2-Fluoro-4-methoxyaniline: Has a different substitution pattern, which can influence its properties and applications.
The uniqueness of this compound lies in its combination of fluorine and methoxyethoxy groups, which provide distinct chemical and biological properties.
Properties
IUPAC Name |
2-fluoro-6-(2-methoxyethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c1-12-5-6-13-8-4-2-3-7(10)9(8)11/h2-4H,5-6,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNKUWJZOUQSDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C(=CC=C1)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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